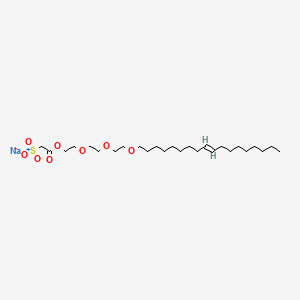![molecular formula C16H17NO B14371047 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol CAS No. 90235-56-6](/img/structure/B14371047.png)
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentan-1-ol ring substituted with a buta-1,3-diyn-1-yl group, which is further substituted with a methyl(phenyl)amino group. The presence of both alkyne and amine functionalities makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol typically involves the following steps:
Formation of the Buta-1,3-diyn-1-yl Intermediate: This step involves the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Introduction of the Methyl(phenyl)amino Group: The intermediate is then reacted with methyl(phenyl)amine under suitable conditions to introduce the amino functionality.
Cyclopentan-1-ol Ring Formation: The final step involves the formation of the cyclopentan-1-ol ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to obtain the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s alkyne and amine functionalities allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol: Similar structure but with a cyclohexan-1-ol ring instead of cyclopentan-1-ol.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains a buta-1,3-diyn-1-yl group but with different substituents.
Properties
CAS No. |
90235-56-6 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-[4-(N-methylanilino)buta-1,3-diynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C16H17NO/c1-17(15-9-3-2-4-10-15)14-8-7-13-16(18)11-5-6-12-16/h2-4,9-10,18H,5-6,11-12H2,1H3 |
InChI Key |
PJISSGKRXWQHGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#CC1(CCCC1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


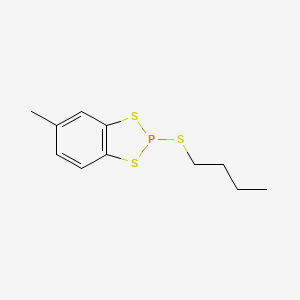

![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
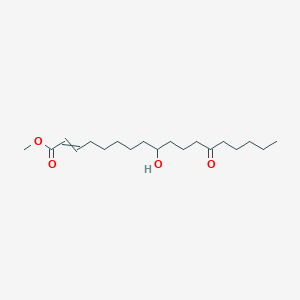
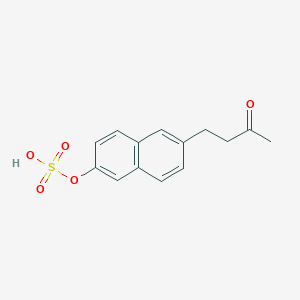
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
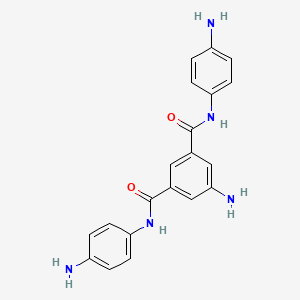
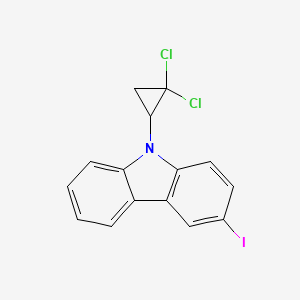
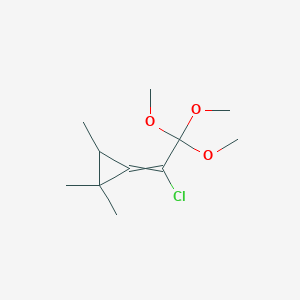
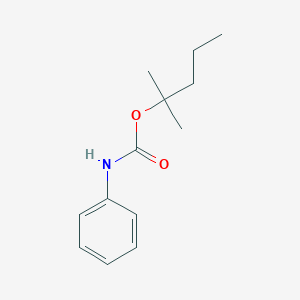
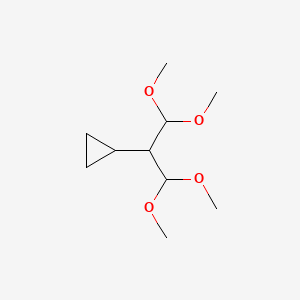
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
